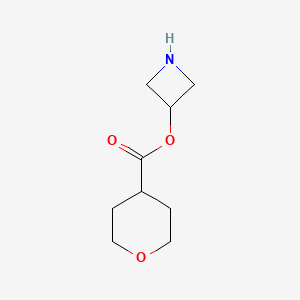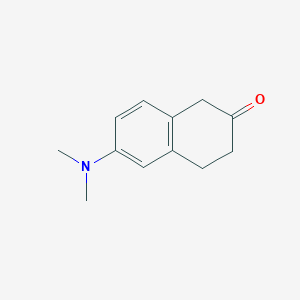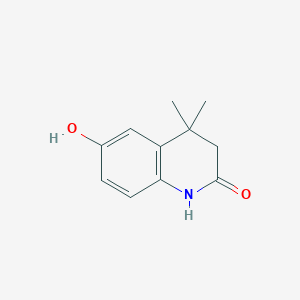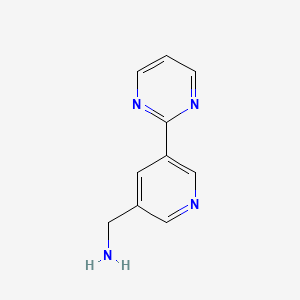
(5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C10H10N4. It belongs to the class of heterocyclic compounds, specifically pyridines and pyrimidines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with pyrimidine-2-amine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the use of catalysts such as magnesium oxide nanoparticles has been explored to improve reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Substituted pyridine and pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-(Pyridin-3-yl)furan-2-yl)methanamine
- N-Methyl (5-(Pyridin-3-yl)furan-2-yl)methanamine
- Phenyl(pyridin-2-yl)methanamine
Uniqueness
(5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine is unique due to its dual pyridine and pyrimidine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
1346687-32-8 |
|---|---|
Molekularformel |
C10H10N4 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(5-pyrimidin-2-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-5-8-4-9(7-12-6-8)10-13-2-1-3-14-10/h1-4,6-7H,5,11H2 |
InChI-Schlüssel |
QOJMHZSUYPKBAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=CN=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



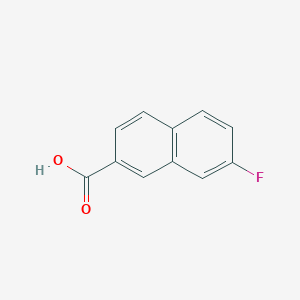
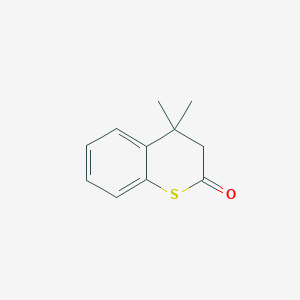
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
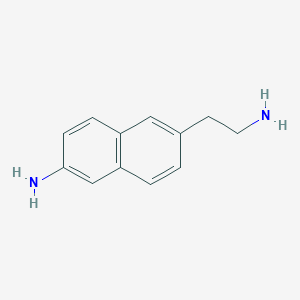
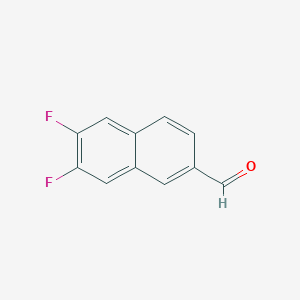

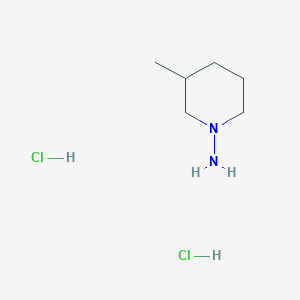
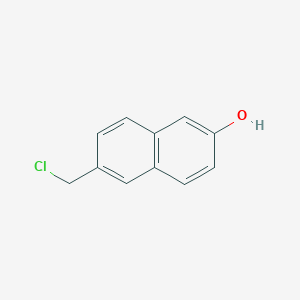
![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)
